molecular formula C14H11N3O2 B15217549 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS No. 54743-30-5

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Cat. No.: B15217549
CAS No.: 54743-30-5
M. Wt: 253.26 g/mol
InChI Key: VYUUHZBFLMZUHW-UHFFFAOYSA-N
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Description

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is an imidazolidine-2,4-dione (hydantoin) derivative of significant interest in medicinal chemistry and drug discovery. This compound features a core hydantoin structure substituted at the 5-position with both phenyl and pyridin-4-yl rings, a molecular architecture known to confer diverse biological activities. The imidazolidine-2,4-dione scaffold is a privileged structure in pharmaceutical research, with documented applications in the development of protein tyrosine phosphatase-1B (PTP1B) inhibitors for Type 2 diabetes and obesity treatment . The presence of both hydrogen bond donor (NH groups) and acceptor (carbonyl groups) functionalities within its structure facilitates diverse intermolecular interactions, including NH···Npy, CO⋯HCH3, and CO⋯Hph hydrogen bonds, which contribute to its binding properties and solid-state structure, as confirmed by X-ray diffraction studies . This molecular framework serves as a versatile precursor for further chemical modification and is valuable for researchers investigating structure-activity relationships, molecular recognition, and enzyme inhibition mechanisms. The compound's comprehensive characterization often includes experimental and computational methods such as DFT calculations, Hirshfeld surface analysis, NMR, and UV-vis spectroscopy, providing a robust profile for academic and industrial research applications . For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

54743-30-5

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-phenyl-5-pyridin-4-ylimidazolidine-2,4-dione

InChI

InChI=1S/C14H11N3O2/c18-12-14(17-13(19)16-12,10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-9H,(H2,16,17,18,19)

InChI Key

VYUUHZBFLMZUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyridine-4-carboxylic acid, followed by cyclization with urea or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (5-position) Molecular Weight Key Properties Application/Activity Reference
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione Phenyl, pyridin-4-yl 265.27* High polarity due to pyridine; potential π-π interactions Antimicrobial intermediates
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl, methyl 222.20 Crystalline solid (mp 242–243°C); enhanced metabolic stability via fluorine Structural studies
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxy-3-methylphenyl, methyl 234.25 Lipophilic (methoxy group); moderate solubility in organic solvents Lab reagent
5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 4-Methylphenyl, methyl 204.23 Low molecular weight; high purity (≥95%) Synthetic intermediate
(Z)-5-(3-Phenylallylidene)imidazolidine-2,4-dione 3-Phenylallylidene 260.27 Extended conjugation (λmax ~350 nm); high molar absorption coefficient (ε) UV filter

*Calculated based on empirical formula (C₁₄H₁₁N₃O₂).

Key Observations :

  • Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability and crystallinity, as seen in 5-(4-fluorophenyl) derivatives .
  • Conjugation Effects : Unsaturated spacers (e.g., allylidene in ) induce bathochromic shifts in UV absorption, comparable to avobenzone (λmax ~350 nm) .

Biological Activity

5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SARs) of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate amines with cyclic imides. The compound's structure has been confirmed through various spectroscopic techniques, including FTIR and NMR, as well as X-ray crystallography, which elucidates its three-dimensional conformation and intermolecular interactions .

Antimicrobial Properties

A significant body of research has focused on the antimicrobial activity of this compound derivatives. Studies have demonstrated that these compounds exhibit potent activity against various pathogenic microorganisms. For instance:

  • Antibacterial Activity : The compound has shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported around 31.25 μg/mL for certain derivatives .
  • Antifungal Activity : In addition to antibacterial properties, derivatives have also been evaluated for antifungal activity against Candida albicans and Aspergillus niger, showing promising results in zone of inhibition assays .

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. Research indicates that certain derivatives can inhibit tumor growth by targeting multidrug resistance mechanisms in cancer cells. For example:

  • Inhibition of Tumor Multidrug Resistance : Some derivatives have been identified as potent inhibitors of tumor multidrug resistance in T-lymphoma cells. This suggests that they may enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .

Structure-Activity Relationships (SARs)

Understanding the SARs of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence and position of substituents on the phenyl and pyridine rings significantly influence the compound's biological activity. For instance, electron-donating groups tend to enhance antimicrobial potency.
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with biological targets at a molecular level, helping to predict their efficacy and optimize lead compounds for further development .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Antimicrobial Evaluation : A study conducted by Bapna et al. demonstrated that specific derivatives exhibited MIC values comparable to standard antibiotics like chloramphenicol against resistant bacterial strains .
  • Anticancer Mechanism Exploration : Research highlighted in a recent publication discussed how certain imidazolidine derivatives could inhibit key pathways in cancer cell proliferation, suggesting a multifaceted mechanism of action that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and its derivatives?

  • Methodology :

  • Core structure synthesis : Condensation reactions using substituted amines (e.g., pyridinyl- and phenyl-substituted amines) with carbonyl precursors like urea or thiourea derivatives under acidic or basic conditions. For example, anthranilic acid derivatives can serve as starting materials for imidazolidinedione cores .
  • Derivatization : Acylation or alkylation reactions at the imidazolidinedione nitrogen atoms. For instance, benzoyl chloride in anhydrous pyridine has been used to introduce acyl groups at the N-position .
  • Purification : Column chromatography (silica gel) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and regiochemistry. Pyridinyl protons typically appear as distinct doublets in aromatic regions (~8.5–7.5 ppm) .
  • X-ray crystallography : Critical for resolving stereochemistry and verifying solid-state conformation. For example, Acta Crystallographica reports have resolved similar imidazolidinediones with fluorophenyl groups using single-crystal diffraction .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, especially for derivatives with halogens or heavy atoms .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing novel derivatives?

  • Approach :

  • Reaction path search : Quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states. ICReDD’s methodology combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent, temperature) .
  • Data-driven design : Machine learning models trained on existing reaction databases predict regioselectivity in heterocyclic substitutions, reducing trial-and-error experimentation .

Q. What strategies resolve enantiomeric purity in stereochemically complex derivatives?

  • Chiral resolution :

  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak®) with polar mobile phases to separate enantiomers.
  • X-ray crystallography : Absolute configuration determination via anomalous scattering methods, as demonstrated for (5R)-configured imidazolidinediones in PDB entries .
    • Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to induce stereocontrol during cyclization steps .

Q. How can metal coordination chemistry enhance the compound’s functionality?

  • Metal complexes :

  • Design : Pyridinyl nitrogen and carbonyl oxygen atoms serve as potential ligands for transition metals (e.g., Cu(II), Zn(II)). Thiosemicarbazone derivatives of imidazolidinediones have shown stable coordination geometries .
  • Characterization : UV-Vis spectroscopy for d-d transitions, EPR for paramagnetic complexes (e.g., Cu(II)), and single-crystal X-ray diffraction to confirm coordination modes .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

  • Validation protocol :

  • Cross-technique analysis : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). Discrepancies in 1H^1H shifts >0.5 ppm may indicate incorrect tautomer assignments .
  • Dynamic effects : Molecular dynamics simulations to assess conformational flexibility impacting NMR or IR spectra .

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